N,N-diethyl-4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies have focused on synthesizing novel derivatives containing benzenesulfonamide and pyrimidine moieties, exploring their potential biological activities. These compounds have been evaluated for various applications, including their antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial and Antitumor Activities
- Novel thiophene and thieno[3,2-d]pyrimidine derivatives linked to benzenesulfonamide have been synthesized, demonstrating potent antitumor and antibacterial activities. Some of these compounds exhibited higher activity against liver, colon, and lung cancer cell lines than doxorubicin, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
- Synthesis of 4-(substituted)-N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties showed promising anticancer activity against the human tumor breast cell line (MCF7), demonstrating the significance of structural variations in enhancing biological activity (Ghorab et al., 2014).
Enzyme Inhibition
- Derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide were tested for inhibition of carbonic anhydrase isozymes, crucial for aqueous humor secretion in the eye. Some derivatives showed low nanomolar affinities for CA II and CA IV isozymes, indicating potential for topical antiglaucoma treatments (Casini et al., 2002).
Propiedades
IUPAC Name |
N,N-diethyl-4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-3-23(4-2)27(25,26)16-8-6-14(7-9-16)17(24)22-12-15(13-22)21-18-19-10-5-11-20-18/h5-11,15H,3-4,12-13H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCLNBYTHISHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.